

ARL67156: A Tool for Interrogating Cancer Cell Metabolism and Immune Evasion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

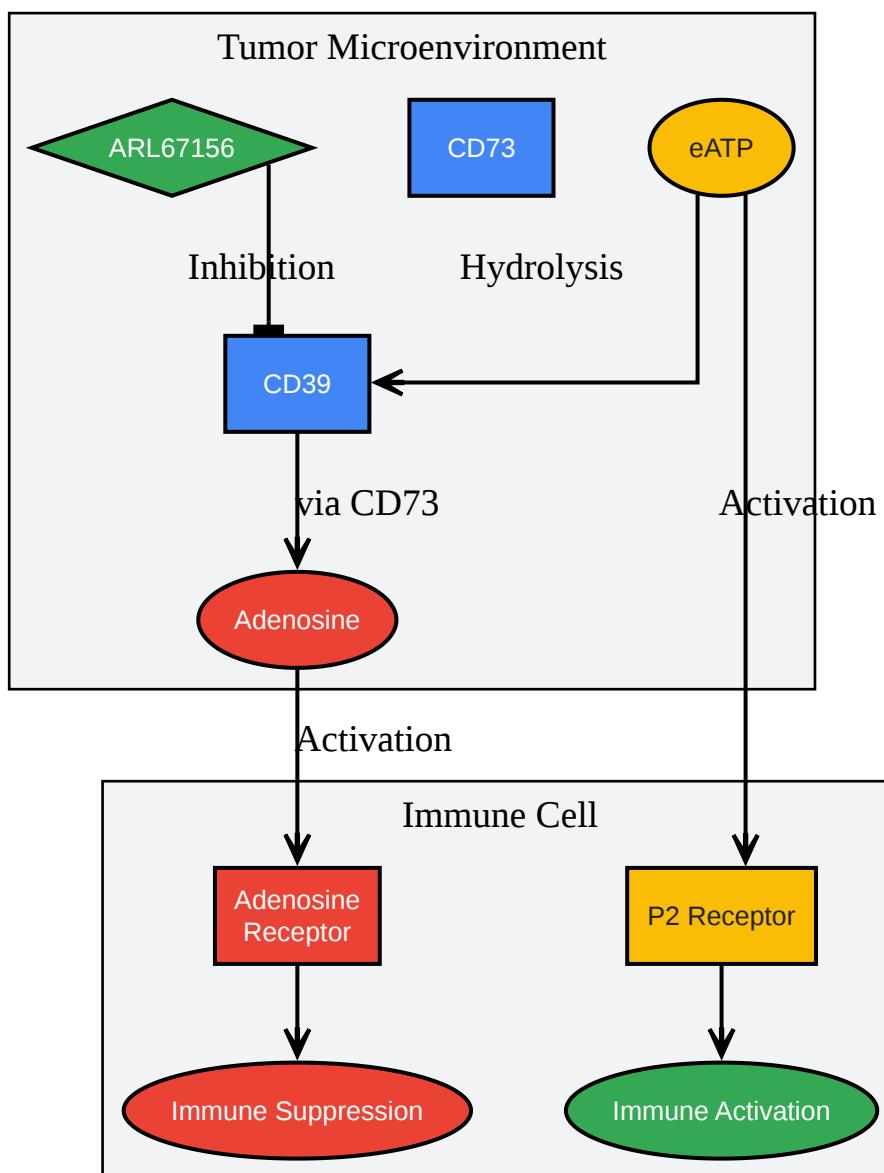
Compound Name: **ARL67156**

Cat. No.: **B15611179**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction


ARL67156, also known as FPL 67156, is a potent and selective ecto-ATPase inhibitor, making it a valuable tool for studying the intricate role of purinergic signaling in cancer cell metabolism and the tumor microenvironment.[1][2] By inhibiting the hydrolysis of extracellular ATP (eATP), **ARL67156** effectively increases the concentration of this immunostimulatory molecule while reducing the production of immunosuppressive adenosine.[1] This modulation of the ATP-adenosine axis has profound implications for cancer immunology and provides a strategic approach to enhance anti-tumor immune responses.[1][3]

Many cancer cells overexpress ectonucleotidases, such as CD39 (NTPDase1), which rapidly degrade eATP to AMP.[1] This process is completed by CD73, which converts AMP to adenosine. The resulting adenosine-rich tumor microenvironment suppresses the activity of immune cells, including T cells and Natural Killer (NK) cells, promoting tumor growth and metastasis.[1][3] **ARL67156** acts as a competitive inhibitor of CD39, thereby preserving eATP levels and counteracting this immunosuppressive mechanism.[1]

These application notes provide a comprehensive overview of the use of **ARL67156** in cancer research, including its mechanism of action, protocols for key in vitro experiments, and expected outcomes.

Mechanism of Action

ARL67156 is an analog of ATP where the β,γ -oxygen atom is replaced by a dibromomethylene group, rendering it resistant to hydrolysis.^[1] It competitively inhibits ecto-ATPases, with a notable potency for CD39. By blocking CD39, **ARL67156** prevents the degradation of eATP, leading to its accumulation in the extracellular space. This increased eATP can then stimulate P2 purinergic receptors on immune cells, enhancing their anti-tumor functions.^[4] Conversely, the inhibition of the ATP-to-adenosine cascade reduces the activation of immunosuppressive adenosine receptors.^[1]

[Click to download full resolution via product page](#)**Figure 1:** Mechanism of **ARL67156** in the tumor microenvironment.

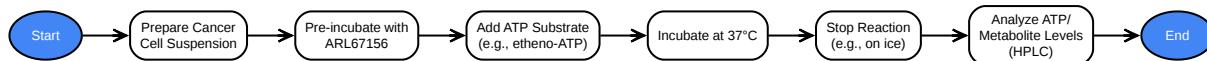
Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of **ARL67156** and its effects on immune cells.

Table 1: Inhibitory Activity of **ARL67156** against Human Ectonucleotidases

Enzyme	K _i (μM)	Inhibition Type	Reference
NTPDase1 (CD39)	11 ± 3	Competitive	[2]
NTPDase3	18 ± 4	Competitive	[2]
NPP1	12 ± 3	Competitive	[2]

NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73) activities were less affected. [\[2\]](#)


Table 2: Effect of **ARL67156** on Human Natural Killer (NK) Cells

Parameter	Treatment	Result	Reference
CD39 Expression	Untreated Healthy Donor NK cells	25.97 ± 5.69% positive	[5]
Activation Molecules	100 µmol/L ARL67156 for 24h	Upregulation of NKG2D, DAP10, CD57, and CD16	[5]
Inhibitory Receptors	100 µmol/L ARL67156 for 24h	Reduction in TIGIT and KIR expression	[5]
Effector Functions	100 µmol/L ARL67156 for 24h	Increased IFN-γ secretion and CD107a degranulation	[5]
Cytotoxicity against Gastric Cancer Cells	Co-culture with ARL67156-treated NK cells	Significantly enhanced cytotoxicity (in vitro and in vivo)	[5]

Experimental Protocols

Ecto-ATPase Activity Assay

This protocol is designed to measure the inhibitory effect of **ARL67156** on ecto-ATPase activity of cancer cells.

[Click to download full resolution via product page](#)

Figure 2: Workflow for Ecto-ATPase Activity Assay.

Materials:

- Cancer cell line of interest
- **ARL67156** (stock solution in DMSO)

- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM CaCl₂)[6]
- ATP substrate (e.g., 1,N6-etheno-ATP for fluorescent detection)[7][8]
- 96-well plates
- High-Performance Liquid Chromatography (HPLC) system with fluorescence detection

Procedure:

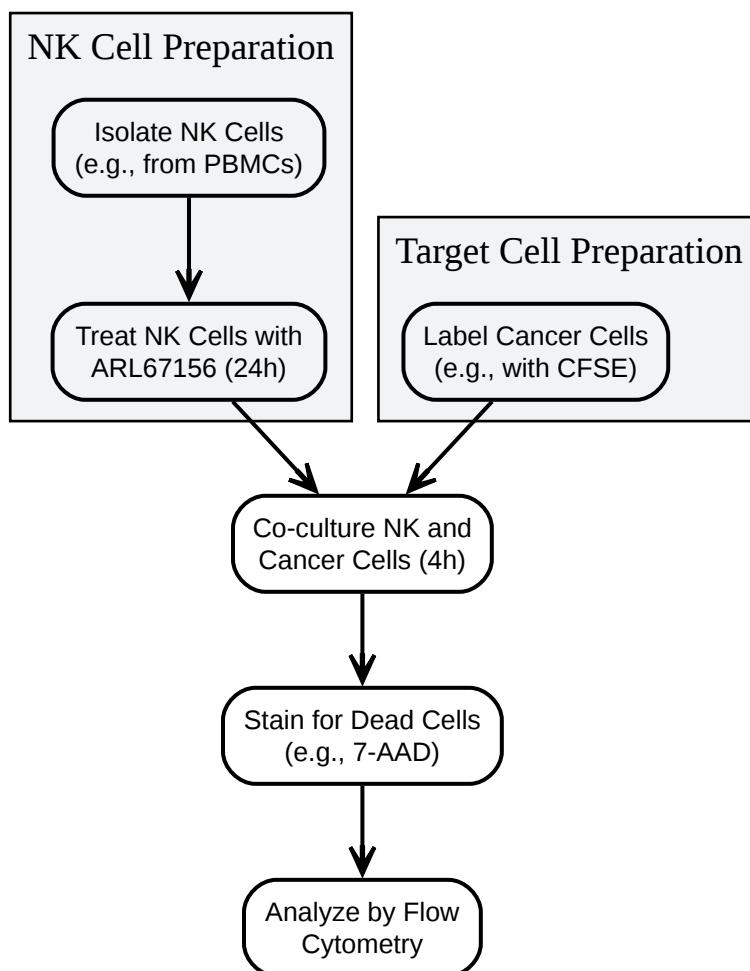
- Cell Preparation: Culture cancer cells to the desired confluence and harvest. Wash the cells with assay buffer and resuspend to a final concentration of 1 x 10⁶ cells/mL.
- Inhibitor Pre-incubation: In a 96-well plate, add 50 µL of the cell suspension to each well. Add **ARL67156** at various concentrations (e.g., 0, 1, 10, 50, 100 µM) and pre-incubate for 15-30 minutes at 37°C.[6]
- Reaction Initiation: Start the reaction by adding 50 µL of the ATP substrate solution (e.g., 100 µM final concentration).
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure less than 20% of the substrate is consumed in the control wells.
- Reaction Termination: Stop the reaction by placing the plate on ice or by adding a stop solution (e.g., perchloric acid).
- Analysis: Centrifuge the plate to pellet the cells. Analyze the supernatant for the concentration of the ATP substrate and its metabolites (e.g., etheno-ADP, etheno-AMP) using HPLC with fluorescence detection.[7][8]
- Data Calculation: Calculate the percentage of ATP hydrolysis for each **ARL67156** concentration relative to the untreated control. Determine the IC₅₀ value of **ARL67156**.

Cell Viability Assay

This protocol assesses the effect of **ARL67156** on the viability of cancer cells, which is particularly relevant when studying its potential as a therapeutic agent, either alone or in

combination with other drugs.

Materials:


- Cancer cell line of interest
- Complete culture medium
- **ARL67156** (stock solution in DMSO)
- 96-well clear-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or ATP-based luminescence assay kit (e.g., CellTiter-Glo®)[9]
- Plate reader (spectrophotometer or luminometer)

Procedure (MTT Assay):

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Allow the cells to adhere overnight.
- Treatment: Treat the cells with various concentrations of **ARL67156** (e.g., 0-200 μ M) in fresh medium. Include a vehicle control (DMSO).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9]
- Solubilization: Add 100 μ L of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[9]
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

NK Cell-Mediated Cytotoxicity Assay

This protocol evaluates the ability of **ARL67156** to enhance the cytotoxic function of Natural Killer (NK) cells against cancer cells.

[Click to download full resolution via product page](#)

Figure 3: Workflow for NK Cell-Mediated Cytotoxicity Assay.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells
- Gastric cancer cell line (e.g., MKN-45) or other target cancer cell line[5]
- **ARL67156**

- RPMI-1640 medium with 10% FBS
- CFSE (Carboxyfluorescein succinimidyl ester) or other target cell labeling dye
- 7-AAD (7-Aminoactinomycin D) or other viability dye
- Flow cytometer

Procedure:

- NK Cell Preparation: Isolate NK cells from PBMCs using a negative selection kit. Treat the NK cells with 100 μ M **ARL67156** for 24 hours.[5]
- Target Cell Preparation: Label the target cancer cells with a fluorescent dye like CFSE according to the manufacturer's protocol. This allows for the discrimination of target cells from NK cells during flow cytometry analysis.
- Co-culture: Co-culture the **ARL67156**-treated (or untreated control) NK cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1) in a 96-well U-bottom plate.
- Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO₂ incubator.
- Staining: Add a viability dye such as 7-AAD to the wells to stain the dead target cells.
- Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the target cell population (CFSE-positive) and quantify the percentage of dead cells (7-AAD-positive).
- Data Analysis: Calculate the percentage of specific cytotoxicity for each E:T ratio.

Metabolic Flux Analysis (Conceptual Workflow)

ARL67156 can be used to investigate how the modulation of purinergic signaling impacts the metabolic fluxes within cancer cells. This is a more advanced application requiring specialized equipment and expertise.

Conceptual Steps:

- Cell Culture with Labeled Substrates: Culture cancer cells in a medium containing a stable isotope-labeled nutrient, such as ¹³C-glucose or ¹³C-glutamine.
- Treatment with **ARL67156**: Treat the cells with **ARL67156** at a predetermined concentration and for a specific duration.
- Metabolite Extraction: Quench the metabolism and extract intracellular metabolites from the cells.
- Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., intermediates of glycolysis, TCA cycle, pentose phosphate pathway) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Flux Calculation: Use computational modeling software to calculate the metabolic fluxes through various pathways based on the measured labeling patterns. This will reveal how **ARL67156**-induced changes in the tumor microenvironment alter the central carbon metabolism of the cancer cells.

Conclusion

ARL67156 is a critical research tool for dissecting the role of extracellular ATP and adenosine in cancer biology. Its ability to inhibit ecto-ATPase activity, particularly CD39, allows for the investigation of purinergic signaling in cancer cell metabolism, immune modulation, and the development of novel therapeutic strategies. The protocols provided herein offer a starting point for researchers to explore the multifaceted effects of **ARL67156** in various cancer models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [ARL67156, a small-molecule CD39 inhibitor, enhances natural killer cell cytotoxicity against gastric cancer cells in vitro and in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ARL67156: A Tool for Interrogating Cancer Cell Metabolism and Immune Evasion]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15611179#arl67156-for-studying-cancer-cell-metabolism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com